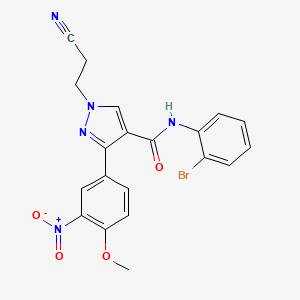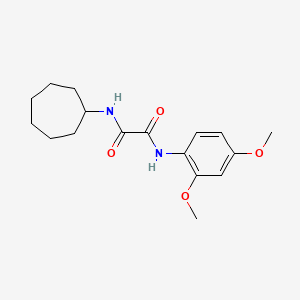![molecular formula C19H22N2O5 B4926953 N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4926953.png)
N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, commonly known as DOM, is a psychoactive drug that belongs to the family of phenethylamines. It is a potent hallucinogenic compound that has gained significant attention from the scientific community due to its unique properties. The compound was first synthesized in 1963 by Alexander Shulgin and has since been studied extensively for its potential therapeutic uses.
作用機序
DOM acts as a partial agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. The compound binds to this receptor and activates it, leading to the release of various neurotransmitters, including dopamine and serotonin. This activation of the 5-HT2A receptor is believed to be responsible for the hallucinogenic effects of DOM.
Biochemical and Physiological Effects:
DOM has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to increase heart rate, blood pressure, and body temperature. It also alters the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. These effects are believed to be responsible for the hallucinogenic properties of the compound.
実験室実験の利点と制限
DOM has several advantages for use in lab experiments. The compound has a high potency, which means that only small amounts are needed for testing. It also has a long half-life, which allows for extended periods of experimentation. However, the compound is difficult to synthesize and requires specialized equipment and expertise. Additionally, the hallucinogenic effects of the compound may make it difficult to conduct experiments on human subjects.
将来の方向性
There are several potential future directions for research on DOM. One area of interest is the potential therapeutic uses of the compound. Studies have shown that DOM may have potential benefits for the treatment of depression, anxiety, and PTSD. Further research is needed to determine the effectiveness of the compound for these conditions.
Another area of interest is the mechanism of action of DOM. While it is known that the compound acts as a partial agonist of the 5-HT2A receptor, the exact mechanism by which it produces its hallucinogenic effects is still not fully understood. Further research is needed to elucidate this mechanism.
Conclusion:
In conclusion, N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, commonly known as DOM, is a potent hallucinogenic compound that has gained significant attention from the scientific community. The compound has been studied for its potential therapeutic uses and its unique mechanism of action. While there are limitations to the use of DOM in lab experiments, the compound has several advantages that make it a valuable tool for scientific research. Future research on DOM may lead to the development of new treatments for various medical conditions.
合成法
The synthesis of DOM involves the reaction of 2,5-dimethoxyphenylacetone with nitroethane to produce the intermediate compound, 2,5-dimethoxyphenyl-2-nitropropene. This intermediate is then reduced with sodium borohydride to yield the final product, N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide. The synthesis process is complex and requires specialized equipment and expertise.
科学的研究の応用
DOM has been studied for its potential therapeutic uses in the treatment of various medical conditions, including depression, anxiety, and post-traumatic stress disorder (PTSD). The compound has been shown to have a unique mechanism of action that may provide therapeutic benefits for these conditions.
特性
IUPAC Name |
N'-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-24-14-6-4-13(5-7-14)10-11-20-18(22)19(23)21-16-12-15(25-2)8-9-17(16)26-3/h4-9,12H,10-11H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLCXZZZLLPIRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylaniline](/img/structure/B4926874.png)
![5-{2-[3-(2,5-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4926881.png)

![1-tert-butyl-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B4926893.png)
![2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene](/img/structure/B4926897.png)
![N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide](/img/structure/B4926901.png)
![3-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B4926905.png)
![4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B4926913.png)

![2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B4926926.png)
![methyl 4-[3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B4926952.png)

![5-({7-[(4-chlorophenyl)amino]-4-nitro-2,1,3-benzoxadiazol-5-yl}amino)-2,4(1H,3H)-pyrimidinedione](/img/structure/B4926967.png)
![2'-{[4-(aminocarbonyl)-1-piperidinyl]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B4926980.png)